Nafenopin
Overview
Description
Nafenopin is a hypolipidemic agent known for its ability to lower lipid levels in the blood. It is chemically classified as an aryloxyisobutyric acid derivative and has the chemical formula C20H22O3 . This compound is primarily used in experimental settings to study its effects on liver metabolism and peroxisome proliferation .
Mechanism of Action
Target of Action
Nafenopin primarily targets the Peroxisome Proliferator-Activated Receptor α (PPARα) . PPARα is a member of the nuclear receptor superfamily and mediates the activity of peroxisome proliferators .
Mode of Action
This compound, as a peroxisome proliferator, causes an increase in the number and size of peroxisomes in the liver, kidney, and heart tissue of susceptible species . It interacts with PPARα, leading to changes in gene expression . This interaction results in peroxisome proliferation and other changes in cellular metabolism .
Biochemical Pathways
This compound affects the pathways related to lipid metabolism and energy homeostasis . It induces the expression of PPARα target genes involved in these pathways . Additionally, it has been found to activate mitogen-activated protein (MAP) kinases, which play a role in cell proliferation and apoptosis .
Pharmacokinetics
After administration, this compound undergoes hepatic uptake and is transported from the liver into the bile . The primary hepatic uptake and transport into bile are reduced after this compound treatment . The biliary transport maximum for DBSP, a marker used in pharmacokinetic studies, is also decreased .
Result of Action
The action of this compound leads to a decrease in the level of triglycerides in plasma due to a decreased synthesis of triglycerides in the liver . It also induces peroxisome proliferation and hepatocarcinogenesis . Furthermore, this compound has been found to inhibit connexin-mediated gap junctional communication .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, species differences in the levels of PPARα in the liver may affect the response to peroxisome proliferators . Humans have considerably lower levels of PPARα in the liver than rodents, which may explain the species differences in the carcinogenic response to peroxisome proliferators .
Biochemical Analysis
Biochemical Properties
Nafenopin plays a significant role in biochemical reactions, particularly in the liver. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates gene expression involved in lipid metabolism . This compound binds to PPARα, leading to the activation of genes responsible for fatty acid oxidation and peroxisome proliferation . Additionally, this compound is known to cause protein kinase C-mediated serine phosphorylation of connexin 32 protein in rat hepatocytes, affecting gap junctional communication .
Cellular Effects
This compound has profound effects on various cell types and cellular processes. In hepatocytes, it induces peroxisome proliferation and enhances fatty acid oxidation . This compound also influences cell signaling pathways, such as the PPARα pathway, leading to changes in gene expression related to lipid metabolism . Furthermore, this compound has been shown to inhibit connexin-mediated gap junctional intercellular communication in hepatocytes, which may contribute to its hepatocarcinogenic effects . The compound also affects the balance between mitosis and apoptosis, promoting clonal outgrowth of primary rat hepatocytes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to PPARα, which leads to the activation of target genes involved in lipid metabolism and peroxisome proliferation . This activation results in increased fatty acid oxidation and reduced triglyceride synthesis in the liver . This compound also causes serine phosphorylation of connexin 32 protein via protein kinase C, leading to the inhibition of gap junctional communication in hepatocytes . Additionally, this compound is metabolized to acyl-CoA thioesters, which can form covalent adducts with liver proteins, potentially contributing to its hepatocarcinogenic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that this compound causes a time- and concentration-dependent inhibition of dye coupling in hepatocytes, with a half-maximum inhibitory effect occurring at approximately 50 μM . The inhibitory effect is reversible, with significant recovery of communication observed three hours after removal of the compound . Long-term administration of this compound in rats and mice leads to sustained peroxisome proliferation and hepatocarcinogenesis . Humans and guinea pigs appear to be non-responsive to the liver growth effects of this compound .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound induces peroxisome proliferation and enhances fatty acid oxidation without causing significant toxicity . At higher doses, this compound can lead to hepatocarcinogenesis and other adverse effects . The threshold effects observed in these studies suggest that this compound’s hepatocarcinogenic potential is dose-dependent .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily in the liver. It is metabolized to acyl-CoA thioesters by acyl-CoA synthetase enzymes . These thioesters can undergo transacylation reactions with biological nucleophiles, leading to covalent binding to liver proteins . This covalent binding may contribute to the hepatocarcinogenic effects of this compound . Additionally, this compound activates PPARα, leading to increased expression of genes involved in fatty acid oxidation and peroxisome proliferation .
Transport and Distribution
This compound is transported and distributed within cells and tissues, primarily in the liver. It affects the hepatic transport of organic anions, such as sulfobromophthalein and indocyanine green, by reducing their biliary excretion . This suggests that this compound may interfere with the transport mechanisms of these anions . The compound is also known to induce an increase in liver mass, although the extra liver mass is hypo- or nonfunctional with respect to hepatic transport of organic anions .
Subcellular Localization
This compound’s subcellular localization is primarily within the liver cells, where it induces peroxisome proliferation . The compound’s activity is directed towards the peroxisomes, where it activates PPARα and enhances fatty acid oxidation . Additionally, this compound causes serine phosphorylation of connexin 32 protein in the hepatocyte plasma membrane, affecting gap junctional communication . The subcellular localization of this compound is crucial for its biochemical and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: Nafenopin can be synthesized through a multi-step process involving the reaction of 1,2,3,4-tetrahydronaphthalene with phenol, followed by esterification and subsequent hydrolysis to yield the final product . The reaction conditions typically involve the use of strong acids or bases as catalysts and require precise temperature control to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions: Nafenopin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its alcohol derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the phenoxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Scientific Research Applications
Nafenopin has a wide range of applications in scientific research:
Comparison with Similar Compounds
Clofibrate: Another hypolipidemic agent that also activates PPARα and induces peroxisome proliferation.
Gemfibrozil: A lipid-lowering drug with similar mechanisms of action but different chemical structure.
Fenofibrate: A widely used hypolipidemic agent that shares the same therapeutic targets as nafenopin.
Uniqueness of this compound: this compound is unique in its potent ability to induce peroxisome proliferation and its specific effects on liver metabolism . Unlike some other hypolipidemic agents, this compound has been extensively studied for its non-genotoxic carcinogenic potential, making it a valuable compound in toxicological research .
Properties
IUPAC Name |
2-methyl-2-[4-(1,2,3,4-tetrahydronaphthalen-1-yl)phenoxy]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O3/c1-20(2,19(21)22)23-16-12-10-15(11-13-16)18-9-5-7-14-6-3-4-8-17(14)18/h3-4,6,8,10-13,18H,5,7,9H2,1-2H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJGBDJOMWKAZJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC=C(C=C1)C2CCCC3=CC=CC=C23 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O3 | |
Record name | NAFENOPIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20719 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8020911 | |
Record name | Nafenopin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8020911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystals. (NTP, 1992) | |
Record name | NAFENOPIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20719 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
3771-19-5 | |
Record name | NAFENOPIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20719 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Nafenopin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3771-19-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nafenopin [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003771195 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nafenopin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8020911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NAFENOPIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/093W78U96W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
243 to 244 °F (NTP, 1992) | |
Record name | NAFENOPIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20719 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Retrosynthesis Analysis
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